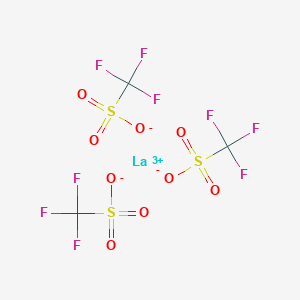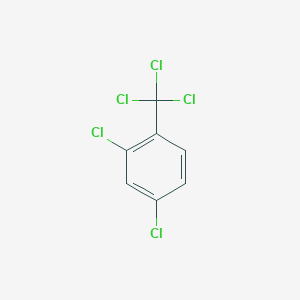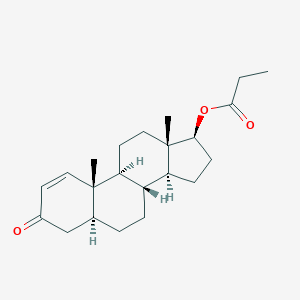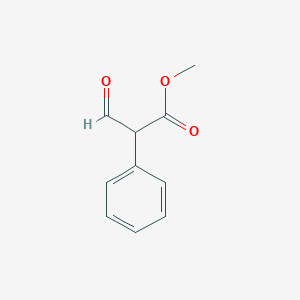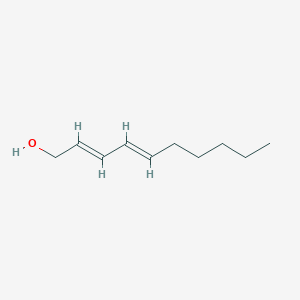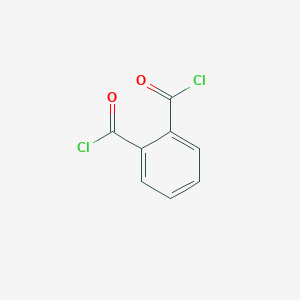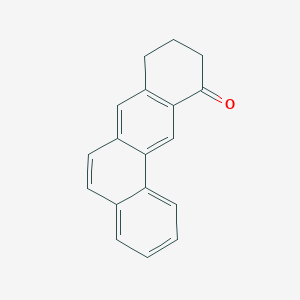
9,10-Dihydrotetraphen-11(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydrotetraphen-11(8H)-one, also known as DHTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been of interest to researchers due to its unique chemical structure and its potential to interact with biological systems in a variety of ways. In
Scientific Research Applications
1. Crystallography and Computational Analysis
9,10-Dihydro-8H-11-oxa-cyclohepta[a]naphthalen-7-one has been a subject of crystallographic and computational study. Researchers have used X-ray diffraction, quantum chemical calculations, and Hirshfeld surface analysis to understand the nature of its weak non-covalent interactions (Aditya et al., 2014).
2. Synthesis and Characterization
There has been interest in synthesizing novel chlorinated tetracyclic compounds like (Z/E)-3-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)acrylaldehyde, with researchers conducting detailed spectroscopic characterization and theoretical studies for understanding their molecular properties (Sultan et al., 2017).
3. Optoelectronic Applications
Efficient 8-oxyquinolinato emitters based on a 9,10-dihydro-9,10-diboraanthracene scaffold have been developed for applications in optoelectronic devices. These studies include experimental characterization and theoretical evaluations of optical and other physicochemical properties (Durka et al., 2015).
4. Novel Synthetic Conversions
Research has been conducted on the acid-catalyzed conversions of furandiols and spiroacetal enol ethers into cyclopentenones. This research contributes to the understanding of isomerization mechanisms in organic chemistry, with implications for the synthesis of complex molecules (Yin et al., 2009).
5. Catalysis
Fe3O4 nanoparticles have been used as a catalyst for the solvent-free synthesis of 9,9-dimethyl-9,10-dihydro-8H-benzo-[a]xanthen-11(12H)-ones, showcasing the potential of magnetic nanoparticles in facilitating efficient chemical reactions (Habibi et al., 2015).
6. Photochemical Studies
The photochemical behavior of related compounds like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine has been explored through spectroscopic techniques, contributing to our understanding of chemical reactions under light exposure (Zhou et al., 2012).
7. Quantum Chemical Calculations
Extensive quantum chemical calculations have been performed on compounds like 2-hydroxy-12-(4-hydroxyphenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one to understand their molecular geometry and vibrational frequencies (Aggarwal & Khurana, 2015).
properties
CAS RN |
60968-15-2 |
|---|---|
Product Name |
9,10-Dihydrotetraphen-11(8H)-one |
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
9,10-dihydro-8H-benzo[a]anthracen-11-one |
InChI |
InChI=1S/C18H14O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
JHIPBSSFIDSOLD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C(=O)C1 |
synonyms |
9,10-Dihydro-benz[a]anthracen-11(8)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)

